molecular formula C7H8BFO2 B062159 3-Fluoro-4-methylphenylboronic acid CAS No. 168267-99-0

3-Fluoro-4-methylphenylboronic acid

Cat. No. B062159
CAS RN: 168267-99-0
M. Wt: 153.95 g/mol
InChI Key: WPVBHUUZDFUIJA-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenylboronic acid is a boronic acid derivative . It is often used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use . It is also known by other names such as 3-Fluoro-4-methylbenzeneboronic acid and 3-Fluoro-p-tolylboronic acid .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methylphenylboronic acid is C7H8BFO2 . The compound has a molecular weight of 153.95 . The SMILES string representation is Cc1ccc(cc1F)B(O)O .


Physical And Chemical Properties Analysis

3-Fluoro-4-methylphenylboronic acid is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point ranges from 241 to 244 degrees Celsius .

Scientific Research Applications

Preparation of Lipophilic-tailed Monocationic Inhibitors

3-Fluoro-4-methylphenylboronic acid can be used as a reactant in the preparation of lipophilic-tailed monocationic inhibitors . These inhibitors are often used in the study of various biological processes and can be particularly useful in the development of new drugs.

Stereoselective Desymmetrizing Rhodium-catalyzed Allylic Arylation

This compound can also be used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . This is a type of chemical reaction that is used to create complex molecular structures with high selectivity.

Solvent-free Catalytic C-H Functionalization Reactions

3-Fluoro-4-methylphenylboronic acid can be used in solvent-free catalytic C-H functionalization reactions . This is a type of reaction that allows for the direct conversion of C-H bonds into C-C, C-N, C-O, and other types of bonds, which is a key process in organic synthesis.

Homocoupling Reactions

This compound can be used in homocoupling reactions . Homocoupling is a type of chemical reaction where two identical organic substrates are coupled together. This is often used in the synthesis of biaryls, which are important structures in many pharmaceuticals and natural products.

Suzuki-Miyaura Cross-Coupling Reactions

3-Fluoro-4-methylphenylboronic acid can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of reaction that is widely used in organic chemistry to create carbon-carbon bonds. It is particularly useful in the synthesis of complex organic compounds, including many pharmaceuticals.

Heck Reactions under Air

This compound can also be used in Heck reactions under air . The Heck reaction is a type of chemical reaction that is used to couple aryl halides with alkenes. This is a key process in the synthesis of many complex organic compounds.

Safety and Hazards

3-Fluoro-4-methylphenylboronic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

(3-fluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVBHUUZDFUIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382205
Record name 3-Fluoro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168267-99-0
Record name 3-Fluoro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Fluoro-4-methylphenylboronic acid in the synthesis of [2-11C]imidazolines?

A1: 3-Fluoro-4-methylphenylboronic acid serves as a crucial building block in the synthesis of [2-11C]imidazolines, particularly [11C]FTIMD (2-(3-fluoro-tolyl)-4, 5-dihydro-1H-imidazole). The process utilizes a palladium-mediated 11C-carbomethoxylation reaction using [11C]CO. Specifically:

  1. This intermediate then undergoes a cyclization reaction with ethylenediamine-trimethylaluminium (EDA-AlMe3) to form the final [2-11C]imidazoline ring, specifically [11C]FTIMD in this case. []

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